molecular formula C12H12BrN3 B12910188 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 823796-18-5

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B12910188
CAS No.: 823796-18-5
M. Wt: 278.15 g/mol
InChI Key: JJGVRCGKPKVKHW-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a phenyl group attached to the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrimidine and bromine.

    Bromination: The 2-phenylpyrimidine undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.

    Amination: The brominated intermediate is then subjected to amination using dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Coupling Reactions: The phenyl group allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Oxidation Products: Oxidation can lead to the formation of N-oxides.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the bromine atom can enhance the binding affinity to certain biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atom and the dimethylamino group can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-phenylpyrimidine: Lacks the N,N-dimethylamino group, making it less reactive in certain substitution reactions.

    2-Phenyl-4,6-dimethylpyrimidine: Lacks the bromine atom, affecting its reactivity and binding properties.

    5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

Uniqueness

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to the combination of the bromine atom and the N,N-dimethylamino group

Properties

CAS No.

823796-18-5

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12BrN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

JJGVRCGKPKVKHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2

Origin of Product

United States

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